molecular formula C10H10IN B1211908 1-Methylquinolinium iodide CAS No. 3947-76-0

1-Methylquinolinium iodide

Cat. No.: B1211908
CAS No.: 3947-76-0
M. Wt: 271.1 g/mol
InChI Key: PNYRDWUKTXFTPN-UHFFFAOYSA-M
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Description

1-Methylquinolinium iodide is an organic compound with the molecular formula C10H10IN. It is a quaternary ammonium salt derived from quinoline, where the nitrogen atom in the quinoline ring is methylated and paired with an iodide ion. This compound is known for its applications in various scientific fields, including chemistry and materials science.

Scientific Research Applications

1-Methylquinolinium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinolinium compounds.

    Biology: Investigated for its potential as a biological probe and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a corrosion inhibitor for metals and as a component in the formulation of specialty chemicals.

Mechanism of Action

Target of Action

The primary target of 1-Methylquinolinium iodide, also known as 5-Amino-1-methylquinolinium iodide or NNMTi, is the Nicotinamide N-methyltransferase (NNMT) . NNMT is an enzyme that plays a crucial role in the methylation of nicotinamide (NAM), a form of vitamin B3, and the regulation of several biological processes including cellular metabolism and epigenetic control .

Mode of Action

This compound acts as a substrate site-targeting inhibitor of NNMT . It binds selectively to the substrate binding sites of the NNMT enzyme, thereby inhibiting its activity . This inhibition reduces the methylation of nicotinamide, leading to changes in cellular metabolism .

Biochemical Pathways

The inhibition of NNMT by this compound affects the NAD+ salvage pathway . This pathway is critical for maintaining the cellular levels of NAD+, a coenzyme involved in redox reactions and cellular metabolism . By inhibiting NNMT, this compound reduces the methylation of nicotinamide, leading to an increase in the availability of nicotinamide for the NAD+ salvage pathway .

Pharmacokinetics

It’s soluble in dmso , which suggests it may have good bioavailability

Result of Action

The inhibition of NNMT by this compound has several effects at the molecular and cellular levels. It reduces lipogenesis in 3T3-L1 cells and decreases the level of 1-methylnicotinamide in adipocytes . It also shows therapeutic efficacy in murine models of diet-induced obesity (DIO), muscle injury, and intraperitoneal HeyA8 ovarian cancer metastasis .

Action Environment

One study suggests that it can act as a corrosion inhibitor for mild steel in sulfuric acid , indicating that its action might be influenced by the chemical environment

Future Directions

While specific future directions for 1-Methylquinolinium iodide are not mentioned, a related compound, 5-Amino-1-methylquinolinium (5-amino-1MQ), has shown in vivo therapeutic efficacy in murine models of diet-induced obesity (DIO), muscle injury, and intraperitoneal HeyA8 ovarian cancer metastasis . This suggests potential future directions in the study of similar compounds for therapeutic applications.

Relevant Papers

There are several papers related to this compound and similar compounds. For instance, one paper discusses the antibacterial activity and the synergistic effect with β-lactam antibiotics of a new this compound derivative . Another paper mentions the use of 5-Amino-1-methylquinolinium (5-amino-1MQ) as a substrate site-targeting, selective nicotinamide N-methyltransferase (NNMT) inhibitor . These papers provide valuable insights into the properties and potential applications of this compound and related compounds.

Biochemical Analysis

Biochemical Properties

1-Methylquinolinium iodide plays a significant role in biochemical reactions, primarily as an inhibitor of nicotinamide N-methyltransferase (NNMT). NNMT is an enzyme involved in the methylation of nicotinamide, a form of vitamin B3. By inhibiting NNMT, this compound can reduce the levels of 1-methylnicotinamide, a product of NNMT activity. This inhibition has been shown to affect various metabolic pathways, including those related to obesity and cancer .

Cellular Effects

This compound has been observed to influence several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in adipocytes (fat cells), this compound reduces lipogenesis, the process of fat formation, by inhibiting NNMT . This compound also impacts cancer cells by reducing tumor growth and enhancing the effects of certain immunotherapies . Additionally, it has been shown to increase the levels of nicotinamide adenine dinucleotide (NAD+), a crucial molecule in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with NNMT. By binding to the active site of NNMT, it inhibits the enzyme’s activity, preventing the methylation of nicotinamide. This inhibition leads to a decrease in the levels of 1-methylnicotinamide and an increase in NAD+ levels . The elevated NAD+ levels enhance cellular energy metabolism and reduce fat accumulation in adipocytes . In cancer cells, the inhibition of NNMT by this compound can lead to reduced tumor growth and increased sensitivity to immunotherapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with no significant degradation observed over time . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of NNMT and prolonged effects on cellular metabolism and gene expression . These findings suggest that this compound can be a valuable tool for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models at various dosages. In murine models, doses ranging from 5 mg/kg to 60 mg/kg have been tested . At lower doses, the compound has shown therapeutic efficacy in reducing fat accumulation and improving metabolic health without adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on liver function . These findings highlight the importance of dose optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of NNMT. By preventing the methylation of nicotinamide, it affects the NAD+ salvage pathway, leading to increased levels of NAD+ . This increase in NAD+ enhances cellular energy metabolism and reduces fat accumulation in adipocytes . Additionally, the inhibition of NNMT by this compound has been linked to reduced tumor growth and improved outcomes in cancer therapy .

Transport and Distribution

Within cells, this compound is transported and distributed through various mechanisms. It is known to be membrane-permeable, allowing it to enter cells and interact with intracellular targets . The compound can accumulate in specific tissues, including adipose tissue and cancerous tissues, where it exerts its inhibitory effects on NNMT . The distribution of this compound within cells and tissues is influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with NNMT . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its presence in the cytoplasm allows it to effectively inhibit NNMT and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylquinolinium iodide can be synthesized through the methylation of quinoline. The typical synthetic route involves the reaction of quinoline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylquinolinium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.

    Reduction: It can be reduced to form 1-methylquinoline.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or neutral conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Products like 1-methylquinolinium chloride, bromide, or hydroxide.

    Oxidation: Various quinolinium derivatives.

    Reduction: 1-Methylquinoline.

Comparison with Similar Compounds

  • 2-Methylquinolinium iodide
  • 4-Methylquinolinium iodide
  • 1-Ethylquinolinium iodide

Comparison: 1-Methylquinolinium iodide is unique due to its specific methylation at the nitrogen atom in the quinoline ring. This structural feature influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-methylquinolin-1-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N.HI/c1-11-8-4-6-9-5-2-3-7-10(9)11;/h2-8H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYRDWUKTXFTPN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=CC=CC=C21.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21979-19-1 (Parent)
Record name Quinoline methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40960098
Record name Quinoline methiodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3947-76-0
Record name Quinolinium, 1-methyl-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3947-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline methiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylquinolinium iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72308
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Record name Quinoline methiodide
Source EPA DSSTox
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Record name Quinoline methiodide
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Synthesis routes and methods

Procedure details

N-methylquinolinium iodide (Compound III) was synthesized according to the description in the aforementioned reference. Specifically, 2.4 mL of quinoline and 4 mL of methyl iodide were added to 42 mL of anhydrous dioxane, which was stirred at 150° C. for one hour. Thereafter, it was filtered and thereby a precipitate was collected and then washed with ether and petroleum ether. This was dried and thus N-methylquinolinium iodide (Compound III) was obtained.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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